8-(2-fluorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
8-(2-Fluorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirocyclic compound featuring a 1,3,8-triazaspiro[4.5]decane-2,4-dione core. Key structural attributes include:
- Spirocyclic framework: The 1,3,8-triazaspiro[4.5]decane system confers rigidity, which is critical for binding to biological targets such as prolyl hydroxylases (PHDs) or neurotransmitter receptors .
- 3-Position substitution: A 2-phenylethyl group increases lipophilicity, influencing pharmacokinetic properties like membrane permeability .
Properties
IUPAC Name |
8-(2-fluorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3/c23-18-9-5-4-8-17(18)19(27)25-14-11-22(12-15-25)20(28)26(21(29)24-22)13-10-16-6-2-1-3-7-16/h1-9H,10-15H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUGIYXTYMLZNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CCC3=CC=CC=C3)C(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-fluorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves the use of commercially available reagents. One common approach is the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by cyclization and functionalization steps . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reactions are typically carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, purification steps such as crystallization or chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-(2-fluorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
-
Prolyl Hydroxylase Inhibition
- The compound has been identified as a potential inhibitor of the prolyl hydroxylase family of enzymes. These enzymes play a critical role in the regulation of hypoxia-inducible factors (HIFs), which are essential for cellular responses to low oxygen levels. Inhibition of these enzymes can lead to increased erythropoietin production, making it a candidate for treating anemia .
- Cardioprotective Properties
-
Anticancer Activity
- The structural characteristics of triazaspiro compounds allow them to interact with various biological targets, potentially leading to anticancer effects. Research indicates that modifications to the triazaspiro structure can enhance its efficacy against certain cancer cell lines by inducing apoptosis or inhibiting proliferation .
- In Vivo Studies on Erythropoietin Regulation
- Cardioprotection in Ischemic Conditions
Mechanism of Action
The mechanism of action of 8-(2-fluorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Impact of Substituents on Activity
- Aminopyridinyl (e.g., ): Critical for coordinating with metal ions in PHD2 active sites, driving HIF stabilization.
3-Position modifications :
Key Research Findings
HIF Prolyl Hydroxylase Inhibition: Analogs with pyridinyl substituents (e.g., ) show nanomolar IC50 values against PHD2, making them promising for anemia treatment. The target compound’s 2-fluorobenzoyl group may mimic these interactions.
Anticonvulsant Activity: 4-Fluorophenoxyethyl derivatives () exhibit dose-dependent seizure suppression in rodent models, suggesting the target compound’s fluorinated aryl group could confer similar efficacy.
Biological Activity
The compound 8-(2-fluorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a member of the triazaspirodecane family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 425.48 g/mol. The presence of a fluorobenzoyl group and a phenylethyl moiety contributes to its unique pharmacological profile.
Research indicates that compounds within the triazaspirodecane class exhibit significant interactions with various biological targets. Specifically, they have been identified as potent inhibitors of the prolyl hydroxylase (PHD) family of enzymes, which play a crucial role in the regulation of hypoxia-inducible factors (HIFs). By inhibiting these enzymes, the compound can lead to increased levels of erythropoietin (EPO), promoting erythropoiesis and potentially treating anemia .
| Mechanism | Description |
|---|---|
| PHD Inhibition | Inhibits prolyl hydroxylases, leading to increased EPO levels |
| Antimicrobial Activity | Exhibits activity against various bacterial strains |
| Cytotoxicity | Potential cytotoxic effects on cancer cell lines |
Biological Activity
The biological activity of this compound has been evaluated in several studies:
- Erythropoiesis Stimulation : In preclinical models, this compound has been shown to significantly upregulate EPO production in vivo, suggesting its potential as a treatment for anemia .
- Antimicrobial Properties : Preliminary studies indicate that derivatives of triazaspirodecane compounds exhibit antimicrobial activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The introduction of specific substituents enhances this activity .
- Cytotoxic Effects : Some derivatives have demonstrated selective cytotoxicity against cancer cell lines, indicating potential applications in oncology .
Case Studies
Several case studies have highlighted the efficacy and safety profile of compounds related to this compound:
- Study on Anemia Treatment : A study involving animal models showed that administration of this compound resulted in a marked increase in hemoglobin levels and red blood cell counts compared to controls .
- Antimicrobial Efficacy : A recent investigation assessed the antimicrobial properties of various derivatives against methicillin-resistant Staphylococcus aureus (MRSA). Compounds with similar structures showed significant inhibitory effects on bacterial growth .
Safety Profile
Safety assessments have indicated that while the compound exhibits promising biological activities, careful monitoring is essential due to potential off-target effects. For example, some derivatives were noted to cause elevated liver enzymes in preclinical trials, necessitating further optimization .
Q & A
Q. What are the optimal synthetic routes for 8-(2-fluorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, and how can reaction conditions be tailored to improve yield?
Methodological Answer: The synthesis involves multi-step functionalization of the spirodione core. Key steps include:
- Boc protection/deprotection : Use tert-butyl carbamate (Boc anhydride) and triethylamine in dichloromethane (DCM) to protect amines, followed by HCl/dioxane for deprotection .
- Acylation : React 8-amino intermediates with sulfonyl/acid chlorides (e.g., 4-chlorophenylsulfonyl chloride) in DCM with triethylamine as a base. Purify via column chromatography (DCM:MeOH, 9:1) .
- Optimization : Control temperature (e.g., reflux at 80°C in acetonitrile for alkylation) and stoichiometry (1.1 eq. acylating agents) to minimize side products. Monitor reactions via TLC .
Q. Table 1: Critical Reaction Parameters
| Step | Reagents/Conditions | Yield Range | References |
|---|---|---|---|
| Boc Deprotection | HCl/dioxane, 0°C → RT, 4h | 75–85% | |
| Acylation | R-COCl, Et₃N, DCM, 16h RT | 60–70% | |
| Spirocyclization | K₂CO₃, MeCN, reflux, 6h | 50–65% |
Q. How should researchers handle and store this compound to ensure stability and safety?
Methodological Answer:
- Handling : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust/aerosols .
- Storage : Keep in airtight containers under dry, cool conditions (2–8°C) away from light. Stability tests indicate no decomposition in DMSO at −20°C for 6 months .
- Waste Disposal : Incinerate in licensed facilities following EPA guidelines for halogenated organics .
Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?
Methodological Answer:
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) stretches. High C-H (benzylic) absorption (~2900 cm⁻¹) confirms spirocyclic rigidity .
- NMR : Use ¹H/¹³C NMR to resolve spirojunction protons (δ 3.5–4.5 ppm) and fluorobenzoyl aromatic signals (δ 7.2–8.1 ppm) .
- X-ray Crystallography : Resolve crystal packing (monoclinic P21/c space group) and bond angles (e.g., β = 94.46° in related analogs) to validate stereochemistry .
Q. Table 2: Key Spectral Data
| Technique | Diagnostic Signals | References |
|---|---|---|
| ¹H NMR (DMSO-d6) | δ 1.8–2.2 (spiro-CH₂), δ 7.3 (fluorophenyl) | |
| X-ray Diffraction | a = 6.17 Å, Z = 4 | |
| UV-Vis (MeOH) | λmax = 265 nm (π→π* transition) |
Advanced Research Questions
Q. What strategies are recommended for establishing structure-activity relationships (SAR) in pharmacological studies?
Methodological Answer:
- Analog Synthesis : Modify substituents on the fluorobenzoyl (e.g., 4-Cl, 3-CF₃) and phenylethyl groups. Use parallel synthesis to generate derivatives (e.g., sulfonamide vs. acyl variants) .
- Biological Assays : Test inhibition of target enzymes (e.g., Pfmrk kinase) via radiometric assays (IC₅₀ values). Compare logP (2.8–3.5) and polar surface area (70–90 Ų) to correlate solubility with activity .
- Data Analysis : Apply multivariate regression to link electronic (Hammett σ) and steric (Taft Es) parameters to efficacy .
Q. How can computational modeling be integrated with experimental data to predict biological interactions?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model binding to ATP pockets (e.g., PDB 3Q9Z). Optimize force fields for halogen bonds (C-F⋯His interactions) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of spirocyclic conformers in lipid bilayers .
- Validation : Cross-check predicted binding energies (ΔG = −9.2 kcal/mol) with SPR-measured KD values (nM range) .
Q. What approaches resolve discrepancies in pharmacological data across studies?
Methodological Answer:
- Contradiction Analysis : Compare assay conditions (e.g., ATP concentration in kinase assays). For example, IC₅₀ shifts from 50 nM (10 μM ATP) to 200 nM (1 mM ATP) indicate competitive inhibition .
- Meta-Analysis : Aggregate data from HPLC-purity >95% studies only. Exclude analogs with unstable leaving groups (e.g., trifluoroacetyl) that hydrolyze in buffer .
- Reproducibility : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times (24h vs. 48h) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
